N,N'-Diformyl-L-cystine
Overview
Description
N,N’-Diformyl-L-cystine is a synthetic compound with the molecular formula C8H12N2O6S2 and a molecular weight of 296.3 g/mol. It is derived from L-cystine, which is an oxidized dimer of the amino acid L-cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diformyl-L-cystine can be synthesized through the formylation of L-cystine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino groups without affecting the disulfide bond .
Industrial Production Methods: While specific industrial production methods for N,N’-Diformyl-L-cystine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diformyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Diformyl-L-cystine can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diformyl-L-cystine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of disulfide bonds in proteins and peptides.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of redox biology and oxidative stress.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N’-Diformyl-L-cystine involves its ability to undergo redox reactions due to the presence of the disulfide bond. This property allows it to participate in various biochemical processes, including the regulation of oxidative stress and the modulation of redox-sensitive signaling pathways. The formyl groups may also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- N,N’-Diphtalyl-L-cystine
- N,N’-Di-p-tosyl-L-cystine
- N,N’-Bis(2,4-dinitrophenyl)-L-cystine
- N,N’-Dicarbobenzoxy-L-cystine
- N-Carbamoyl-L-cysteine
- N,N’-Dibenzoyl-L-cystine
- L-Cystine
- N-Acetyl-L-cysteine
Comparison: N,N’-Diformyl-L-cystine is unique due to the presence of formyl groups, which impart distinct chemical properties and reactivity compared to other derivatives of L-cystine. For instance, N-Acetyl-L-cysteine is widely used as a mucolytic agent and antioxidant, whereas N,N’-Diformyl-L-cystine’s applications are more focused on research and industrial uses .
Properties
IUPAC Name |
3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYQLWRZIWXMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952065 | |
Record name | N,N'-Bis(hydroxymethylidene)cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29581-98-4 | |
Record name | N,N'-Diformyl-L-cystine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(hydroxymethylidene)cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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